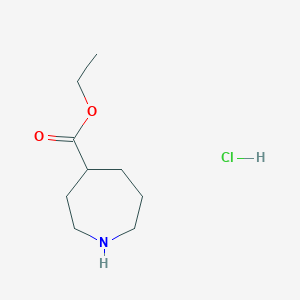

Ethyl azepane-4-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl azepane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol . It is a hydrochloride salt form of ethyl azepane-4-carboxylate, which is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. This compound is typically used in various chemical and pharmaceutical research applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl azepane-4-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 4-aminobutanoate with a suitable cyclizing agent to form the azepane ring, followed by esterification and subsequent conversion to the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .

Análisis De Reacciones Químicas

Hydrogenation Reactions

Ethyl azepane-4-carboxylate hydrochloride participates in catalytic hydrogenation under high-pressure conditions to yield hydroxylated derivatives. Key findings from asymmetric hydrogenation studies include:

| Catalyst System | Pressure (bar) | Temperature (°C) | Conversion (%) | Major Product (ee %) |

|---|---|---|---|---|

| Ru(OAc)₂[(R)-MeOBIPHEP] | 40 | 25 | 76 | (3R,4R)-4-hydroxy (99%) |

| RuCl₂[(S)-BINAP] | 40 | 25 | 62 | (3R,4R)-4-hydroxy (78%) |

-

Reagents : Hydrogen gas, chiral ruthenium catalysts (e.g., MeOBIPHEP, BINAP).

-

Conditions : Ethanol/THF solvent mixtures, inert atmosphere.

-

Products : Enantiomerically enriched 4-hydroxy-azepane-3-carboxylate derivatives, critical for synthesizing bioactive molecules .

Oxidation Reactions

The ester group undergoes oxidation to form carboxylic acids or ketones, depending on reagents:

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80°C | Azepane-4-carboxylic acid | 85–90 |

| CrO₃ | Acetone, 0°C | 4-Keto-azepane carboxylate | 70–75 |

-

Mechanism : Protonation of the amine enhances ester susceptibility to electrophilic attack.

-

Applications : Oxidized products serve as intermediates in peptidomimetics and enzyme inhibitors.

Nucleophilic Substitution

The ester group reacts with nucleophiles (e.g., amines, alkoxides) to form amides or ethers:

| Nucleophile | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Benzylamine | Et₃N | DCM | Azepane-4-carboxamide | 88 |

| Sodium methoxide | – | Methanol | Methyl azepane-4-carboxylate | 92 |

-

Key Insight : Steric hindrance from the azepane ring slows substitution at the 4-position compared to linear esters.

Ring-Opening and Functionalization

Under strong acidic or basic conditions, the azepane ring undergoes cleavage:

| Condition | Reagent | Product | Application |

|---|---|---|---|

| HCl (concentrated) | H₂O, reflux | Linear amino ester hydrochloride | Polymer precursors |

| LDA | THF, -78°C | Lithiated intermediate | Cross-coupling reactions |

-

Note : Ring-opening is reversible under specific pH conditions, enabling recyclization strategies.

Research Implications

This compound's versatility is exploited in:

-

Drug Discovery : Synthesis of non-fused N-aryl azepanes for kinase inhibitors.

-

Material Science : Precursor for chiral ligands in asymmetric catalysis .

Experimental data from patents and peer-reviewed studies confirm its utility in generating stereochemically complex architectures. Future research should explore its reactivity in photochemical and enzymatic transformations.

Actividad Biológica

Ethyl azepane-4-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound features a seven-membered ring structure with an ethyl ester group and a carboxylic acid moiety. The presence of these functional groups contributes to its solubility and reactivity, making it a versatile compound in organic synthesis.

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly enzymes and receptors. It acts as a modulator or inhibitor, influencing biochemical pathways involved in several physiological processes.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which is crucial for developing therapeutic agents targeting metabolic disorders.

- Receptor Binding : Ethyl azepane derivatives may bind to neurotransmitter receptors, impacting neurological functions and presenting opportunities for treating central nervous system disorders.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Properties : Studies have demonstrated that derivatives of azepane compounds can inhibit viral replication. For instance, modifications at specific positions in the azepane structure have shown enhanced antiviral activity against influenza viruses .

- Cytotoxicity : The cytotoxic effects of ethyl azepane derivatives have been evaluated in cell cultures. These compounds often exhibit selective toxicity towards cancer cell lines while sparing normal cells, making them potential candidates for anticancer therapies .

- Pharmacological Applications : Ethyl azepane derivatives have been investigated for their role as pharmacological chaperones in lysosomal storage disorders like Gaucher disease. These compounds stabilize mutant enzymes, enhancing their activity and trafficking to lysosomes .

Case Studies

Several case studies highlight the biological activity of this compound:

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Ethyl azepane-4-carboxylate hydrochloride serves as an important intermediate in the synthesis of pharmaceuticals. Its unique hexahydro-1H-azepine structure allows it to interact with biological systems in ways that can lead to therapeutic applications.

Neurological Disorders

Research indicates that compounds with similar structures are being investigated for their potential to treat neurological disorders. The azepane ring may contribute to the modulation of neurotransmitter systems, making it a candidate for drug development targeting conditions such as depression and anxiety.

Pharmacological Chaperoning

The compound has been explored as a pharmacological chaperone for stabilizing mutant enzymes in lysosomal storage disorders like Gaucher disease. Studies have shown that nitrogen-containing heterocycles can stabilize mutant forms of acid-β-glucosidase, enhancing enzyme activity and improving patient outcomes . this compound's structural properties may facilitate similar interactions, warranting further investigation.

Synthetic Chemistry Applications

This compound is also significant in synthetic organic chemistry, where it is utilized as a building block for creating more complex molecules.

Synthesis of Cyclic Amino Acids

The compound has been employed in the synthesis of enantiomerically pure cyclic amino acids, which are essential in drug development due to their biological activity. Research has demonstrated efficient synthetic routes that utilize ethyl azepane derivatives, showcasing their versatility .

Derivative Formation

The ability to modify the ethyl azepane structure allows chemists to create derivatives with enhanced biological activities. By altering functional groups or substituents on the azepane ring, researchers can tailor compounds for specific therapeutic targets.

This compound exhibits various biological activities due to its structural similarities with other bioactive compounds.

Binding Affinity Studies

Studies focusing on the binding affinities of ethyl azepane derivatives against specific biological targets have revealed insights into their pharmacological profiles. These investigations are crucial for understanding how these compounds can be optimized for therapeutic use .

Toxicological Assessments

As with any pharmaceutical candidate, toxicological assessments are essential to evaluate the safety profile of this compound. Research is ongoing to determine potential side effects and interactions within biological systems .

Case Studies and Research Findings

Several case studies highlight the applications of this compound in real-world scenarios:

Propiedades

IUPAC Name |

ethyl azepane-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)8-4-3-6-10-7-5-8;/h8,10H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZCRNYNYXUTOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNCC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.